molecular formula C18H27N3O4 B193237 5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester CAS No. 3543-74-6

5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester

Cat. No. B193237
CAS RN: 3543-74-6
M. Wt: 349.4 g/mol
InChI Key: SJYOJVBTSZGDQH-UHFFFAOYSA-N
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Description

This compound is a high-quality reference standard used for pharmaceutical testing . It is also known as Bendamustine Related Impurity 1 .


Molecular Structure Analysis

The molecular formula of this compound is C18H27N3O4 . Unfortunately, the detailed molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 349.42 . It has a predicted boiling point of 580.6±50.0 °C and a predicted density of 1.21±0.1 g/cm3 . The compound is an off-white to light tan solid . It is slightly soluble in chloroform and methanol . The compound has a predicted pKa of 14.26±0.10 .

Scientific Research Applications

Fluorescence Applications

The compound's derivatives, specifically benzimidazole derivatives, have been studied for their potential in fluorescence applications. For instance, a study by Wei et al. (2006) developed tridentate ligands derived from benzimidazole and their reactions with rhenium tricarbonyl complexes, exhibiting potential in luminescence spectroscopy. This suggests possible applications in imaging and sensing technologies (Wei, Babich, Ouellette, & Zubieta, 2006).

Biological Activity

The benzimidazole structure is crucial in the synthesis of various compounds with significant biological activities. For instance, Ram et al. (1992) synthesized benzimidazole derivatives with notable antineoplastic and antifilarial activities, highlighting the therapeutic potential of these compounds (Ram, Wise, Wotring, Mccall, & Townsend, 1992). Another study by Kubo et al. (1993) explored benzimidazole-7-carboxylic acids as angiotensin II receptor antagonists, showing their relevance in cardiovascular drug development (Kubo et al., 1993).

Corrosion Inhibition

Compounds with benzimidazole structures have been evaluated for their effectiveness as corrosion inhibitors. Herrag et al. (2007) assessed the corrosion inhibitory action of certain compounds, including benzimidazole derivatives, on steel in acidic environments. This research highlights the potential industrial application of these compounds in protecting materials from corrosion (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Safety And Hazards

The compound has been classified with the GHS06 and GHS08 hazard pictograms . The hazard statements associated with this compound are H301, H341, H351, and H361fd . The precautionary statements are P201, P202, P264, P270, P280, and P301+P310 .

properties

IUPAC Name

ethyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-3-25-18(24)6-4-5-17-19-15-13-14(7-8-16(15)20(17)2)21(9-11-22)10-12-23/h7-8,13,22-23H,3-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYOJVBTSZGDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517744
Record name Ethyl 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester

CAS RN

3543-74-6
Record name Ethyl 5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazole-2-butanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-H-benzimidazole-5-amino-1-methyl-2-butanoic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 5-(BIS(2-HYDROXYETHYL)AMINO)-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUL5NUY9I0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ethyl 4-[5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate (II, 200.0 g, 0.763 mol) was added to DM Water (1.1 L). Aqueous sodium acetate.3H2O (20.0 g sodium acetate.3H2O in 100 mL DM water) and acetic acid (400 mL) was added and agitated until complete dissolution of compound of the formula II. The reaction mixture was cooled to 0-5° C. and ethylene oxide (270.0 g, 6.12 mole) was added maintaining the temperature of the reaction mixture at 0-5° C. The reaction mixture was stirred at 0-5° C. for 5 hours. The temperature of reaction mixture was raised to 20-25° C. and agitated at 20-25° C. for 18 hours. After completion of the reaction, dichloromethane (2.0 L) was added at 20-25° C. followed by addition of aqueous solution of potassium carbonate (440.0 g potassium carbonate in 1.1 L DM water) portion wise at 20-25° C. to control the evaluation of effervescence and agitated at 20-25° C. for 5-10 minutes. The layers were separated. The organic layer (dichloromethane) was washed with DM water (1.0 L) twice and organic layer was concentrated under vacuum at 40-50° C. until a viscous mass was obtained. The viscous mass was dissolved in acetone (1.0 L), cooled to 0-5° C. and agitated at 0-5° C. for 1 hour. The solid separated out was filtered, washed with chilled (0-5° C.) acetone (200.0 mL) and dried at 40-50° C. under vacuum for 6 hours to give the title compound (III, 210.0 g; 78.53%), with a purity of 99.06%.
Quantity
2 L
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200 g
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1.1 L
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20 g
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100 mL
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400 mL
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270 g
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1.1 L
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1 L
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Yield
78.53%

Synthesis routes and methods II

Procedure details

Li-Mei et al., in Zhongguo Xinyao Zazhi (2007), 16(23), 1960-1961, 1970 disclose a process for the preparation of bendamustine hydrochloride monohydrate, which involves reacting [1-methyl-2-(4′-ethyl butyrate)-5-amino]-1H-benzimidazole with ethylene oxide in the presence of water, sodium acetate and acetic acid, by maintaining at 5° C. for 5 hours and overnight at 20° C. to give (4-{5-[bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid ethyl ester as a jelly mass, which on chlorination using thionyl chloride in chloroform and in situ hydrolysis with concentrated HCl at 90-95° C. gave bendamustine hydrochloride. It also discloses a process for the recrystallization of bendamustine hydrochloride from water and the product obtained is a monohydrate with a melting point of 148-151° C.
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[1-methyl-2-(4′-ethyl butyrate)-5-amino]-1H-benzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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